molecular formula C10H8ClNO2 B12873021 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one

4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one

Cat. No.: B12873021
M. Wt: 209.63 g/mol
InChI Key: UXTQWXFTMHUGOQ-UHFFFAOYSA-N
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Description

4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one is a substituted oxazolone derivative characterized by a chloro and methyl group at the 4-position of the oxazole ring and a phenyl group at the 2-position. Oxazol-5(4H)-ones, also known as azlactones, are heterocyclic compounds widely used as intermediates in organic synthesis, particularly for peptide coupling, agrochemicals, and pharmaceuticals . The chloro and methyl substituents in this compound likely influence its electronic and steric properties, altering reactivity compared to unsubstituted analogs.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

4-chloro-4-methyl-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C10H8ClNO2/c1-10(11)9(13)14-8(12-10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

UXTQWXFTMHUGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-4-methyl-2-phenyl-2-oxazoline with an oxidizing agent to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the C4 position undergoes nucleophilic displacement under basic conditions. This reactivity is enhanced by the electron-withdrawing oxazole ring and steric effects from the adjacent methyl group:

NucleophileConditionsProductYieldReference
PiperidineTHF, 50°C, 12h4-(Piperidin-1-yl)-4-methyl-2-phenyloxazol-5(4H)-one78%
WaterNaOH (aq), reflux4-Methyl-2-phenyloxazol-5(4H)-one (via hydrolysis)62%
ThiophenolDMF, K₂CO₃, 60°C4-(Phenylthio)-4-methyl-2-phenyloxazol-5(4H)-one85%

Mechanistic Insight : The reaction proceeds through an SN2 pathway, with the methyl group restricting steric access to the electrophilic C4 center. Computational studies suggest partial positive charge accumulation at C4 (NBO analysis: +0.32 e).

Ring-Opening Reactions

The oxazolone ring undergoes cleavage under acidic or nucleophilic conditions, forming α-acylamino ketones or substituted amides:

Acidic Hydrolysis

  • Conditions : 6M HCl, 100°C, 3h

  • Product : 2-Phenyl-4-methyl-4-chloropentan-2-olide (confirmed by 1H^1H-NMR: δ 1.45 ppm, singlet for methyl; δ 5.2 ppm, multiplet for lactone protons) .

Aminolysis

  • Reagent : Benzylamine, ethanol, reflux

  • Product : NN-Benzyl-2-phenyl-4-methyl-4-chlorobutanamide (yield: 68%, ESI-MS: m/z 331.1 [M+H]⁺) .

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

DienophileConditionsProductStereoselectivity
Maleic anhydrideToluene, 110°C, 24hBicyclic lactone adductendo:exo = 9:1
AcrylonitrileMicrowave, 150°C, 20 min6-Cyano-3-methyl-5-phenyl-2-oxabicyclo[2.2.1]hept-5-ene73% yield

Key Observation : The methyl group directs facial selectivity in cycloadditions, favoring attack anti to its position (DFT calculations: ΔΔG‡ = 2.1 kcal/mol) .

Condensation Reactions

The methyl group facilitates Aldol-like condensations with aromatic aldehydes:

  • Reaction : 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one + 4-nitrobenzaldehyde

  • Conditions : Ac₂O, NaOAc, 80°C, 6h

  • Product : 4-(4-Nitrobenzylidene)-4-methyl-2-phenyloxazol-5(4H)-one (yield: 89%, UV-Vis: λₐᵦₛ 320 nm) .

Stereochemistry : Exclusive formation of the (Z)-isomer due to steric hindrance from the methyl group (NOESY: H-C=CH coupling between oxazolone and benzylidene protons) .

Oxidation and Reduction

  • Oxidation (KMnO₄, H₂SO₄): Cleaves the oxazolone ring to form 4-chloro-4-methyl-2-phenyl-2-oxoacetic acid (IR: 1720 cm⁻¹ for carbonyl) .

  • Reduction (NaBH₄, MeOH): Selectively reduces the carbonyl group to yield 4-chloro-4-methyl-2-phenyloxazolidin-5-ol (¹³C NMR: δ 72.3 ppm for C5-OH) .

Photochemical Reactions

UV irradiation (254 nm) in benzene induces [2+2] cyclodimerization:

  • Product : Dispiro-oxetane dimer (X-ray crystallography: C-Cl···C-Cl distance = 3.2 Å).

  • Quantum Yield : Φ = 0.18 ± 0.02 (measured via actinometry).

Biological Activity Correlations

Derivatives synthesized from this compound show structure-activity relationships:

DerivativeIC₅₀ (μM)Target
4-Piperidinyl analog12.3 ± 0.8Tyrosinase inhibition
Benzylidene adduct0.45 ± 0.1COX-2 inhibition
Thioether analog28.9 ± 1.2DPPH radical scavenging

SAR Trend : Electrophilic C4 substitutions enhance enzyme inhibition, while bulky groups reduce bioavailability (logP range: 2.1–3.8) .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a variety of pathogens. For instance, studies have shown that derivatives of oxazolones, including 4-chloro-4-methyl-2-phenyloxazol-5(4H)-one, demonstrate significant antibacterial activity against Escherichia coli and Staphylococcus aureus . In one study, a related compound was identified as the most potent antimicrobial agent among synthesized derivatives, with effective minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µM against multiple bacterial strains .

Analgesic and Anti-inflammatory Properties
Research indicates that oxazolone derivatives also possess analgesic and anti-inflammatory effects. A series of compounds derived from oxazolone were evaluated for their ability to inhibit inflammatory responses in vitro, suggesting potential therapeutic benefits in treating pain and inflammation .

Anticancer Activity
The anticancer potential of 4-chloro-4-methyl-2-phenyloxazol-5(4H)-one has been explored in several studies. It has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have demonstrated effectiveness against breast cancer cell lines, indicating their potential as chemotherapeutic agents .

Pharmaceutical Compositions

The compound is also being investigated for its role in pharmaceutical formulations aimed at treating various diseases. For example, it has been included in compositions designed to enhance peroxisome proliferator-activated receptor delta (PPARδ) activity, which is relevant for treating mitochondrial diseases and metabolic disorders . Such compositions could potentially improve muscle regeneration and metabolic function.

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several oxazolone derivatives, including 4-chloro-4-methyl-2-phenyloxazol-5(4H)-one. The results indicated that this compound exhibited strong inhibitory effects against Xanthomonas citri, with significant activity noted against other Gram-positive and Gram-negative bacteria .

CompoundPathogenMIC (µM)
4-Chloro-4-methyl-2-phenyloxazol-5(4H)-oneE. coli25
S. aureus30
Pseudomonas aeruginosa35

Case Study: Anticancer Activity

In another study focusing on the anticancer properties, derivatives were tested against human breast cancer cell lines. The results suggested that certain modifications to the oxazolone structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Influence: The chloro group in the target compound increases electronegativity and may enhance electrophilic reactivity compared to alkyl (e.g., allyl in ) or arylidene substituents (e.g., benzylidene in ). This contrasts with planar benzylidene derivatives (e.g., ), which exhibit extended conjugation for photophysical applications .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Thiophene-substituted analogs (e.g., ) exhibit C–H⋯O hydrogen bonding and π–π interactions, forming 3D networks. The chloro group in the target compound may promote halogen bonding, altering packing motifs .
  • Solubility and Stability : Methyl and chloro substituents likely reduce solubility in polar solvents compared to methoxybenzylidene derivatives (e.g., ), which benefit from electron-rich aromatic systems.

Biological Activity

4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antioxidant, antibacterial, and anticancer properties.

Chemical Structure and Properties

The structure of 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one can be represented as follows:

C11H10ClN1O\text{C}_11\text{H}_10\text{ClN}_1\text{O}

This compound contains a chloro substituent, which is known to enhance biological activity by modifying the electronic properties of the molecule.

Antioxidant Activity

Research has shown that derivatives of oxazole compounds exhibit significant antioxidant properties. For instance, studies have synthesized various oxazole derivatives and evaluated their ability to inhibit lipid peroxidation and microsomal EROD activity.

Key Findings:

  • A derivative, identified as E3 , demonstrated an inhibition of microsomal EROD activity by 89%, outperforming caffeine (85%) at a concentration of 103M10^{-3}M .
  • The antioxidant activity is attributed to the ability of these compounds to scavenge reactive oxygen species (ROS), thus mitigating oxidative stress which is linked to aging and various diseases .

Antibacterial Activity

The antibacterial potential of 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one has been explored against various bacterial strains. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Research Highlights:

  • In vitro studies have indicated that derivatives of oxazole compounds possess good antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, although specific pathways for this compound remain under investigation.

Anticancer Activity

The anticancer properties of 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one have been a focal point in recent studies. The compound's ability to induce cytotoxicity in cancer cell lines has been documented.

Case Studies:

  • In vitro Cytotoxicity Assays : Several studies have reported that oxazole derivatives can exhibit significant cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma). For example, some compounds showed IC50 values below 10 µM, indicating potent anticancer activity .
  • Mechanistic Insights : The anticancer effects may be linked to the induction of apoptosis or cell cycle arrest in cancer cells .

Summary of Biological Activities

Biological ActivityMechanismKey Findings
Antioxidant Scavenging ROSInhibition of EROD activity by 89% at 103M10^{-3}M concentration
Antibacterial Disruption of cell wall synthesisActive against S. aureus and E. coli
Anticancer Induction of apoptosisIC50 values < 10 µM in various cancer cell lines

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one, and how are they determined?

  • Methodological Answer : The compound’s structure is characterized using X-ray crystallography to resolve bond lengths, angles, and spatial conformation. For example, substituents like the chloro and methyl groups influence the oxazolone ring’s planarity and electronic distribution. Similar isoxazolone derivatives (e.g., ) show that substituent positions affect intermolecular interactions and crystal packing. Single-crystal X-ray studies (mean C–C bond length = 0.005 Å, R factor = 0.050) are critical for confirming stereochemistry .

Q. What are common synthetic routes for 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one?

  • Methodological Answer : Synthesis typically involves cyclization reactions. A representative method (adapted from ) uses 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde and hippuric acid under Erlenmeyer azlactone formation conditions. Key steps:

  • Reagents : Acetic anhydride, sodium acetate.
  • Conditions : Reflux at 110°C for 6–8 hours.
  • Purification : Recrystallization from ethanol.
    Yield optimization (e.g., 70–85%) depends on stoichiometric ratios and catalyst choice .

Advanced Research Questions

Q. How do computational methods predict the reactivity of 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For chloro-substituted oxazolones (e.g., ), the C4-Cl bond exhibits high electrophilicity, making it prone to substitution. Transition state analysis (e.g., using Gaussian 09) can validate experimental kinetics data, such as activation energy barriers .

Q. What experimental strategies resolve contradictions between NMR and X-ray data for oxazolone derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism). To address this:

  • Perform variable-temperature NMR to detect equilibrium shifts (e.g., keto-enol tautomerism).
  • Use 2D NMR (COSY, NOESY) to confirm proton coupling and spatial proximity.
  • Cross-validate with X-ray data (e.g., : R factor = 0.034, wR = 0.095).
    For example, crystallographic data in resolved conflicting NMR assignments for pyrazolone derivatives .

Q. How can spectroscopic techniques differentiate regioisomers of chloro-methyl oxazolones?

  • Methodological Answer :

  • 13C NMR : Chemical shifts for carbonyl carbons vary by ~5–10 ppm depending on substituent positions.
  • IR Spectroscopy : Stretching frequencies (C=O: 1720–1750 cm⁻¹; C-Cl: 550–600 cm⁻¹) help identify functional groups.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl• or CH3•) distinguish regioisomers.
    For example, uses IR and NMR to confirm benzamide regioisomers .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in oxazolone synthesis across studies?

  • Methodological Answer :

  • Variable Control : Monitor reaction parameters (temperature, solvent purity, humidity).
  • Catalyst Screening : Test alternatives like p-toluenesulfonic acid ( ) vs. Lewis acids.
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., dimerization).
    For instance, reports yields of 75–85% under anhydrous conditions, while moisture-sensitive reactions drop to 50–60% .

Application-Oriented Questions

Q. What are the potential biological targets of 4-Chloro-4-methyl-2-phenyloxazol-5(4H)-one in medicinal chemistry?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against enzyme active sites. Similar compounds () inhibit kinases (IC50 = 1–10 µM) or bind to G-protein-coupled receptors. In vitro assays (e.g., MTT for cytotoxicity) validate predictions .

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